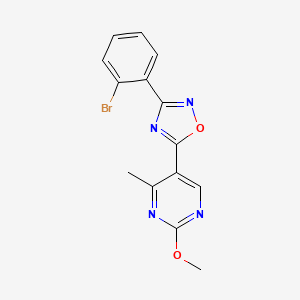![molecular formula C15H14N2O2 B2619129 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone CAS No. 2034289-09-1](/img/structure/B2619129.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone, also known as QH-ii-066, is a compound that has gained attention in recent years due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone is not fully understood, but it has been suggested that it may act through multiple pathways. In the study by Zhang et al. (2017), it was proposed that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Li et al. (2018) suggested that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone may protect against Alzheimer's disease by reducing oxidative stress and inflammation in the brain. Wang et al. (2019) proposed that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone may have antidepressant effects by regulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and physiological effects:
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has been found to have various biochemical and physiological effects. In the study by Zhang et al. (2017), 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone was shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. Li et al. (2018) demonstrated that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone can reduce oxidative stress and inflammation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. Wang et al. (2019) found that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone can regulate the levels of neurotransmitters in the brain and have antidepressant effects in rats.
実験室実験の利点と制限
One advantage of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone is its potential therapeutic applications in various diseases. Additionally, the synthesis method for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone is relatively straightforward and can be easily scaled up for larger quantities. However, one limitation for lab experiments is the lack of understanding of the exact mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone. Further research is needed to fully elucidate its therapeutic potential and optimize its use in lab experiments.
将来の方向性
There are several future directions for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone research. One direction is to further investigate its anticancer activity and explore its potential as a cancer treatment. Another direction is to study its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone and optimize its use in lab experiments.
合成法
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-oxa-5-azabicyclo[2.2.1]heptane with quinoline-6-carbaldehyde. The resulting compound is then treated with methanol and hydrochloric acid to yield 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone. This synthesis method has been reported in a research article by Zhang et al. (2017).
科学的研究の応用
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In a study by Zhang et al. (2017), 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone was shown to have potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study by Li et al. (2018) demonstrated that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has neuroprotective effects and can improve cognitive function in a mouse model of Alzheimer's disease. Additionally, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has been found to have antidepressant effects in a rat model of depression (Wang et al., 2019).
特性
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-8-13-7-12(17)9-19-13)11-3-4-14-10(6-11)2-1-5-16-14/h1-6,12-13H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLGNMEHWWISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

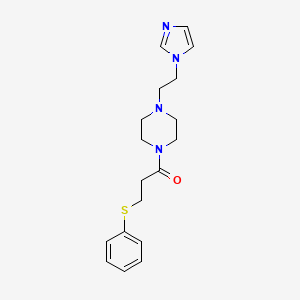
![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(2-(thiophen-3-yl)benzyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2619052.png)
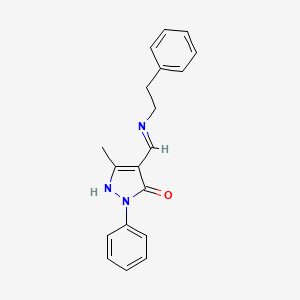
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)


![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)
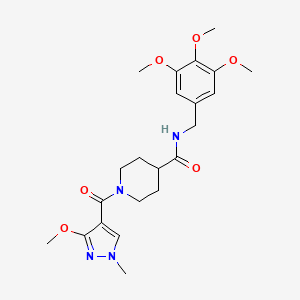
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
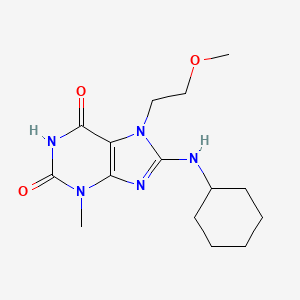
![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)
